molecular formula C17H19N5O2 B6911862 N-(1,3-benzodioxol-4-ylmethyl)-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine

N-(1,3-benzodioxol-4-ylmethyl)-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B6911862
M. Wt: 325.4 g/mol
InChI Key: YKQGAFPHKUTBGN-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-4-ylmethyl)-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodioxole moiety, a tert-butyl group, and a pyrazolo[3,4-d]pyrimidine core, which contribute to its distinctive properties and reactivity.

Properties

IUPAC Name

N-(1,3-benzodioxol-4-ylmethyl)-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-17(2,3)22-16-12(8-21-22)15(19-9-20-16)18-7-11-5-4-6-13-14(11)24-10-23-13/h4-6,8-9H,7,10H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQGAFPHKUTBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=NC=NC(=C2C=N1)NCC3=C4C(=CC=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1,3-benzodioxol-4-ylmethyl)-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzodioxole moiety: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Introduction of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors, such as hydrazine derivatives and pyrimidine intermediates, under controlled conditions.

    Attachment of the tert-butyl group: This can be done using tert-butyl halides in the presence of a base to form the desired tert-butyl-substituted product.

    Final coupling reaction: The benzodioxole moiety is then coupled with the pyrazolo[3,4-d]pyrimidine core using suitable coupling agents and conditions to yield the final compound.

Industrial production methods may involve optimization of these steps to enhance yield, purity, and scalability.

Chemical Reactions Analysis

N-(1,3-benzodioxol-4-ylmethyl)-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.

    Coupling reactions: It can participate in coupling reactions with other aromatic or heteroaromatic compounds, facilitated by catalysts such as palladium or copper.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N-(1,3-benzodioxol-4-ylmethyl)-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-4-ylmethyl)-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it may inhibit key enzymes or signaling pathways involved in cell proliferation and survival, leading to apoptosis or cell cycle arrest. The benzodioxole moiety and pyrazolo[3,4-d]pyrimidine core play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

N-(1,3-benzodioxol-4-ylmethyl)-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Benzodioxole-containing compounds: These compounds have the benzodioxole moiety but may have different core structures, affecting their reactivity and applications.

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